2-(4,4-Dimethylcyclohexyl)acetic acid
Overview
Description
2-(4,4-Dimethylcyclohexyl)acetic acid is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(4,4-Dimethylcyclohexyl)acetic acid is the auxin/indoleacetic acid (Aux/IAA) family, which plays a central role in regulating gene expression during auxin signal transduction . This family is involved in various biological processes, including plant growth and development .
Mode of Action
It is suggested that it may interact with its targets, the aux/iaa family, and cause changes in gene expression during auxin signal transduction . This interaction could lead to various downstream effects, influencing plant growth and development .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to auxin biosynthesis and signal transduction. The compound may influence the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA)/YUCCA (YUC) pathway, which is crucial for auxin production . This pathway involves the conversion of L-tryptophan to indole-3-pyruvate, which is then converted to indole-3-acetic acid (IAA), the most important auxin in plants .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its influence on the Aux/IAA family and the associated auxin biosynthesis and signal transduction pathways. This could result in changes in plant growth and development .
Biochemical Analysis
Biochemical Properties
2-(4,4-Dimethylcyclohexyl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in lipid metabolism, potentially influencing the activity of lipases and other related enzymes. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity and affecting metabolic pathways .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in lipid metabolism and energy production, thereby altering cellular energy balance and metabolic flux . Additionally, it can impact cell signaling pathways related to inflammation and oxidative stress, potentially offering therapeutic benefits in certain conditions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly genes involved in metabolic pathways and stress responses . The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a biochemical tool or therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function, highlighting its potential for prolonged biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and acetyl-CoA carboxylase, influencing the breakdown and synthesis of fatty acids . These interactions can affect metabolic flux and alter the levels of various metabolites, thereby impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its accumulation and activity, influencing its overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with specific biomolecules and its role in modulating cellular processes .
Properties
IUPAC Name |
2-(4,4-dimethylcyclohexyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2)5-3-8(4-6-10)7-9(11)12/h8H,3-7H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQKOCLKQSNITC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.